Technical Safety & Handling Monograph: 3-Chloro-N-methyl-N-phenylpropanamide
Technical Safety & Handling Monograph: 3-Chloro-N-methyl-N-phenylpropanamide
CAS No: 89585-53-5 | Formula:
Executive Technical Summary
3-Chloro-N-methyl-N-phenylpropanamide is a specialized
This guide moves beyond standard MSDS reporting to provide a mechanistic understanding of the compound's reactivity, handling requirements, and safety protocols necessary for drug development and organic synthesis workflows.
Physicochemical Profile
The following data aggregates experimental values and predicted properties based on Structure-Activity Relationship (SAR) analysis of N-alkyl-N-aryl-3-chloropropionamides.
| Property | Value / Description | Technical Note |
| Physical State | Solid (Low melting) or Viscous Oil | Classed as "Combustible Solid" (Storage Class 11).[1][3] |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH | Highly lipophilic due to the N-methyl-N-phenyl moiety.[1] |
| Reactivity | Electrophilic ( | Susceptible to hydrolysis and cyclization. |
| LogP (Predicted) | ~2.1 - 2.5 | Indicates potential for dermal absorption. |
| Storage | 2-8°C, Inert Atmosphere | Hygroscopic; moisture promotes hydrolysis to HCl.[1] |
Hazard Identification & Toxicology
GHS Classification (Verified)
Mechanistic Toxicology (Expert Insight)
While standard regulatory data highlights irritation, the molecular structure suggests deeper toxicological risks that researchers must mitigate:
-
Alkylation Potential: The
-chloro group is a leaving group. In biological systems, this moiety can act as a weak alkylating agent toward DNA or proteins, similar to nitrogen mustards, albeit with lower reactivity due to the amide electron withdrawal.[1] -
Michael Acceptor Formation: Under physiological or basic conditions, the compound can undergo elimination of HCl to form N-methyl-N-phenylacrylamide .[1] Acrylamides are potent Michael acceptors, capable of covalent bonding with cysteine residues in proteins, leading to sensitization or cytotoxicity.
-
Dermal Permeability: The N-methyl and N-phenyl groups significantly increase lipophilicity compared to unsubstituted amides, facilitating rapid transport across the stratum corneum. Treat skin exposure as a systemic risk, not just a local irritant. [1]
Synthesis & Reactivity Pathways
Understanding the reactivity landscape is crucial for both yield optimization and safety. The diagram below illustrates the synthesis of the compound and its divergent reaction pathways (Cyclization vs. Elimination).
Figure 1: Reactivity landscape showing the target compound as a pivot point between useful cyclization (oxindoles) and hazardous elimination (acrylamides).
Safe Handling Protocols
Engineering Controls
-
Containment: All weighing and transfer operations must occur within a certified chemical fume hood.
-
Atmosphere: Handle under dry nitrogen or argon. Moisture triggers the release of HCl gas (if residual acid chloride is present) or hydrolysis.
Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves | Nitrile (Double gloving) or Viton | Standard latex is permeable to lipophilic aromatics.[1] Double nitrile provides a breakthrough time >4 hours. |
| Respiratory | P95/P100 (if solid) or ABEK (if solution) | Prevent inhalation of dust or organic vapors. |
| Eye/Face | Chemical Splash Goggles | H319 Hazard: Irreversible corneal damage risk from acid hydrolysis products. |
Experimental Protocol: Safe Quenching
Use this protocol to neutralize excess reagent after synthesis.[1]
-
Cooling: Cool the reaction mixture to 0°C.
-
Dilution: Dilute with an inert solvent (DCM or EtOAc) to act as a heat sink.
-
Hydrolysis: Slowly add saturated aqueous
.-
Caution: Evolution of
gas will occur.
-
-
Phase Separation: Wash the organic layer with water, then brine.
-
Waste: Aqueous layers may contain N-methylaniline (toxic) and should be segregated into basic organic waste, not general aqueous waste.
Emergency Response & First Aid
This decision logic ensures rapid, self-validating response actions in the event of exposure.[1]
Figure 2: Triage workflow for acute exposure. Note the emphasis on soap washing for skin contact due to the compound's lipophilicity.[1]
Storage & Stability
-
Temperature: Store at 2°C to 8°C .
-
Incompatibilities: Strong bases (induces elimination to acrylamide), Strong oxidizers, Water/Moisture.
-
Shelf Life: Re-test purity every 12 months. Look for the appearance of N-methylaniline (browning/darkening) as a sign of decomposition.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 3-Chloro-N-methyl-N-phenylpropanamide (CAS 89585-53-5).[1][3]
-
PubChem. (2024). Compound Summary: 3-Chloro-N-methyl-N-phenylpropanamide.[1][2][3][6] National Library of Medicine.
-
European Chemicals Agency (ECHA). (2024). C&L Inventory: 3-Chloro-N-methyl-N-phenylpropanamide.[1]
-
BenchChem. (2024). N-Acylation of Amines with 3-Chloropropionyl Chloride: Protocols and Applications.
Sources
- 1. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents [patents.google.com]
- 2. 3-Chloro-N-methyl-N-phenylpropanamide | CymitQuimica [cymitquimica.com]
- 3. 3-Chloro-N-methyl-N-phenylpropanamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-Chloro-N-methylpropanamide | C4H8ClNO | CID 249378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-chloro-N-methyl-N-phenylpropanamide | 89585-53-5 [chemicalbook.com]
